N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a pyridazine derivative featuring two key substituents:
- An N-[(2H-1,3-benzodioxol-5-yl)methyl] group, which introduces a benzodioxol moiety (C₇H₆O₂) linked via a methyl bridge.
- A 6-[(4-chlorophenyl)methanesulfonyl] group, consisting of a 4-chlorophenyl ring (C₆H₄Cl) connected to a methanesulfonyl (SO₂) group.
The compound’s molecular formula is C₁₉H₁₆ClN₃O₄S, with a molecular weight of ~417.52 g/mol. Structural elucidation of such compounds often relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization . However, detailed synthetic or pharmacological data for this compound are unavailable in the provided evidence .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-15-4-1-13(2-5-15)11-28(24,25)19-8-7-18(22-23-19)21-10-14-3-6-16-17(9-14)27-12-26-16/h1-9H,10-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLMPIVWLMLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a benzodioxole moiety linked to a pyridazine ring, which is further substituted with a chlorophenyl group and a sulfonamide. Its molecular formula is with a molecular weight of approximately 416.9 g/mol.
1. Antitumor Activity
This compound has shown significant antitumor activity against various cancer cell lines. Research indicates that compounds with similar structural features exhibit inhibitory effects on key oncogenic pathways, such as the BRAF(V600E) mutation and EGFR signaling pathways .
Case Study:
In vitro studies demonstrated that this compound, along with other pyrazole derivatives, exhibited cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in enhanced apoptotic effects, suggesting a potential for use in combination therapies .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Research Findings:
In experimental models, this compound demonstrated the ability to downregulate the expression of inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar benzodioxole-containing compounds have shown efficacy against various bacterial strains and fungi .
Experimental Evidence:
Studies indicate that the presence of the sulfonamide group enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity. This suggests its potential application in treating infections caused by resistant strains .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways: By inhibiting key enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis: Triggering apoptotic pathways in cancer cells.
- Modulation of Immune Response: Altering the immune response through cytokine modulation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Pyridazine and Related Derivatives
Key Structural and Functional Differences
Core Heterocycle
- Target Compound : Pyridazine ring (N-containing diazine) with a sulfonyl group. Pyridazines are less common in pharmaceuticals but offer unique electronic properties for binding .
- Analog (CAS 2306268-61-9) : Pyridine core with a benzodioxin group. Pyridines are more metabolically stable but less polar than pyridazines .
Substituent Effects
Benzodioxol vs. Benzodioxin :
- Benzodioxol (C₇H₆O₂) in the target compound has a fused dioxole ring, enhancing metabolic stability compared to benzodioxin’s open-chain ether (C₈H₈O₂) in CAS 2306268-61-9 .
Sulfonyl vs. Sulfanyl :
- The sulfonyl group (SO₂) in the target compound increases polarity and hydrogen-bonding capacity versus the sulfanyl (S–) group in CAS 2231038-82-5, which may reduce solubility .
Chlorophenyl vs. Dichlorophenyl :
- The 4-chlorophenyl group in the target compound offers moderate steric hindrance, while the 2,4-dichlorophenyl in CAS 259739-00-9 enhances lipophilicity but may limit target selectivity .
Pharmacological Implications
Crystallographic and Computational Insights
- SHELX Software : Widely used for refining small-molecule structures, including pyridazine derivatives. For example, SHELXL enables precise modeling of sulfonyl group geometry .
- WinGX/ORTEP : Critical for visualizing anisotropic displacement parameters, aiding in comparing conformational stability between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
